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Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

Cat. No.: B1292546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The indole scaffold is a

prominent feature in many biologically active compounds and pharmaceuticals. The presence

of a bromine atom and a nitro group suggests potential for use as a building block in medicinal

chemistry, as these groups can be functionalized or can modulate the electronic properties of

the indole ring. This guide provides a comprehensive overview of the methodologies and data

interpretation involved in the complete structure elucidation of 4-Bromo-6-nitro-1H-indole.

Chemical Profile:

IUPAC Name: 4-bromo-6-nitro-1H-indole

CAS Number: 885520-47-8

Molecular Formula: C₈H₅BrN₂O₂

Physical Form: Solid

Spectroscopic Data for Structure Elucidation
The definitive structure of 4-Bromo-6-nitro-1H-indole is determined through a combination of

spectroscopic techniques. While specific published spectra for this compound are not readily
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available, the following sections present predicted data based on the known structure and

established principles of spectroscopic interpretation for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~11.8 - 12.0 br s - 1H N1-H

~8.20 d ~2.0 1H H-7

~7.85 d ~2.0 1H H-5

~7.60 t ~2.5 1H H-2

~6.80 dd ~2.5, ~1.0 1H H-3

Rationale: The indole N-H proton is expected to be significantly downfield and broadened.

The aromatic protons (H-5 and H-7) are deshielded by the electron-withdrawing nitro group

and influenced by the bromine, appearing as doublets due to meta-coupling. Protons on the

pyrrole ring (H-2 and H-3) appear at characteristic shifts, with their coupling pattern

confirming their adjacency.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~142.0 C-6

~138.5 C-7a

~128.0 C-2

~125.5 C-3a

~120.0 C-5

~115.0 C-7

~112.0 C-4

~103.0 C-3

Rationale: The carbon atom attached to the nitro group (C-6) is expected to be the most

downfield among the benzene ring carbons.[3] The quaternary carbons (C-3a, C-4, C-6, C-

7a) can be distinguished from protonated carbons using a DEPT experiment.[1] The

chemical shifts are influenced by the combined electronic effects of the bromine, nitro, and

fused pyrrole ring moieties.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming the molecular formula.[6]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

254/256 ~98 / 100

[M]⁺ / [M+2]⁺ (Molecular Ion

Peak, Bromine Isotope

Pattern)

208/210 High [M - NO₂]⁺

129 Moderate [M - NO₂ - Br]⁺

76 Moderate [C₆H₄]⁺

Rationale: The molecular ion peak will exhibit a characteristic ~1:1 ratio for the M⁺ and M+2

peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A primary

fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46

Da).[7] Subsequent loss of the bromine atom (79/81 Da) is also a probable fragmentation

step.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.[8]

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~3400 Medium N-H Stretch (Indole)

~3100 Medium Aromatic C-H Stretch

~1590, ~1470 Strong Aromatic C=C Stretch

~1520, ~1340 Strong
Asymmetric & Symmetric NO₂

Stretch

~880, ~820 Strong C-H Out-of-plane Bending

~650 Medium C-Br Stretch
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Rationale: The spectrum is expected to show a characteristic N-H stretch for the indole

amine.[9] Strong absorptions corresponding to the asymmetric and symmetric stretching of

the nitro group are definitive indicators of its presence.[10] Aromatic C=C and C-H vibrations,

as well as the C-Br stretch, will also be present in their typical regions.

Experimental Protocols
The following sections describe generalized protocols for the acquisition of the spectroscopic

data necessary for structure elucidation.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromo-6-nitro-1H-indole
in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR

tube.[1]

Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a

high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be

performed to differentiate between CH, CH₂, and CH₃ signals.[1]

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).[11]

Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source using a direct insertion probe, or introduce a solution of the sample if using a GC-MS

or LC-MS system.[12]

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.[12]
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Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]

[12]

Detection: Detect the separated ions, and process the signal to generate a mass spectrum

showing the relative abundance of each ion.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (~1-2 mg) of

the sample with ~100-200 mg of dry KBr powder and pressing the mixture into a transparent

disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid

sample directly on the crystal.[13][14]

Background Spectrum: Record a background spectrum of the empty sample compartment

(or the KBr pellet holder/ATR crystal) to subtract atmospheric and instrumental absorptions.

[13]

Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically

over a range of 4000 to 400 cm⁻¹.[9]

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.[8]

Single-Crystal X-ray Crystallography Protocol
Crystallization: Grow a single crystal of high quality, typically larger than 0.1 mm in all

dimensions, by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[15]

[16][17]

Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray

diffractometer.[18] Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate

the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal

is rotated.[16]
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. Solve the phase problem to generate an initial electron density

map and build an atomic model. Refine the model against the experimental data to obtain

the final crystal structure, including precise bond lengths, bond angles, and atomic positions.

[16]

Proposed Synthesis Pathway
A plausible method for the synthesis of 4-Bromo-6-nitro-1H-indole is the direct nitration of

commercially available 4-bromo-1H-indole.

Step 1: Nitration of 4-Bromo-1H-indole.

Protocol: Dissolve 4-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C. To this

stirred solution, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid)

dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the

reaction to stir at a low temperature for a specified time, monitoring progress by TLC.

Workup: Carefully pour the reaction mixture onto crushed ice, which should cause the

product to precipitate. Filter the solid, wash thoroughly with water to remove residual acid,

and dry under vacuum.

Purification: Purify the crude product by recrystallization or column chromatography on

silica gel to yield 4-Bromo-6-nitro-1H-indole. The regioselectivity will be directed by the

existing bromo and indole ring functionalities.

Visualizations
Experimental Workflow for Structure Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/product/b1292546?utm_src=pdf-body
https://www.benchchem.com/product/b1292546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: General Workflow for Structure Elucidation
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Caption: General Workflow for Structure Elucidation

Logical Data Correlation for Structure Confirmation
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Diagram 2: Logic of Spectroscopic Data Integration
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Caption: Logic of Spectroscopic Data Integration
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Diagram 3: Proposed Synthesis of 4-Bromo-6-nitro-1H-indole
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Caption: Proposed Synthesis of 4-Bromo-6-nitro-1H-indole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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